molecular formula C24H23FN4O2 B2383407 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1207020-60-7

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2383407
CAS No.: 1207020-60-7
M. Wt: 418.472
InChI Key: XEHCNWUPEAJDRL-UHFFFAOYSA-N
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Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, a fluoro substituent, and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Cyano and Fluoro Groups: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor. The fluoro substituent can be added through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a ketone.

    Coupling of the Quinoline and Piperidine Moieties: The final step involves the coupling of the quinoline core with the piperidine ring through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro substituent can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
  • 1-(6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
  • 1-(3-cyano-6-fluoroquinolin-4-yl)-N-phenylpiperidine-4-carboxamide

Uniqueness

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both cyano and fluoro substituents on the quinoline core, which can significantly influence its chemical reactivity and biological activity. The ethoxyphenyl group further enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for drug development and other scientific applications.

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-2-31-20-6-4-19(5-7-20)28-24(30)16-9-11-29(12-10-16)23-17(14-26)15-27-22-8-3-18(25)13-21(22)23/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHCNWUPEAJDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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